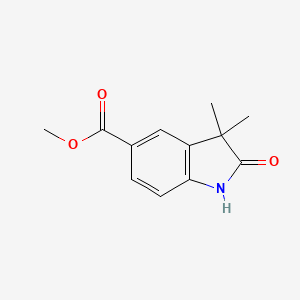

methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate

Description

Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is an indole derivative featuring a 2-oxo group, 3,3-dimethyl substitution, and a methyl ester at position 5. This compound is often utilized as a synthetic intermediate in pharmaceuticals, particularly for kinase inhibitors and progesterone receptor modulators .

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

methyl 3,3-dimethyl-2-oxo-1H-indole-5-carboxylate |

InChI |

InChI=1S/C12H13NO3/c1-12(2)8-6-7(10(14)16-3)4-5-9(8)13-11(12)15/h4-6H,1-3H3,(H,13,15) |

InChI Key |

CEKXMGCFNZQPQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C(=O)OC)NC1=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

-

Phenylhydrazine derivative : 4-Hydrazinylbenzoic acid methyl ester is reacted with 3,3-dimethyl-2-butanone under acidic conditions.

-

Cyclization : Acid catalysis (e.g., HCl or H2SO4) promotes-sigmatropic rearrangement, forming the indole ring.

-

Key step : The 3,3-dimethyl group is introduced via the ketone precursor, ensuring regioselectivity at the 2-position.

Optimization :

-

Yields improve with anhydrous conditions and elevated temperatures (reflux in ethanol, 80°C, 12 h).

-

Side products (e.g., over-oxidized indoles) are minimized using stoichiometric acid.

Direct Esterification of Pre-Formed Indole Derivatives

Esterification of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid with methanol is a widely adopted route.

Acid-Catalyzed Esterification

Base-Mediated Transesterification

-

Conditions : Potassium hydroxide (1.5 eq) in methanol/toluene, 40°C, 1 h.

-

Note : Avoids strong acids, suitable for acid-sensitive substrates.

Comparative Table: Esterification Methods

| Method | Catalyst | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| Acid-catalyzed | H2SO4 | Methanol | Reflux | 6 h | 92% | |

| Base-mediated | KOH | Methanol | 40°C | 1 h | 93.5% |

Multi-Step Synthesis from Oxindole Precursors

Acetylation of Methyl Oxindole-5-Carboxylate

-

Step 1 : Methyl oxindole-5-carboxylate is acetylated using acetic anhydride at 140°C for 4 h.

-

Step 2 : Selective dimethylation at the 3-position via alkylation with methyl iodide and NaH.

Mechanistic Insight :

-

Acetylation protects the 1-position, directing dimethylation to the 3-position.

-

Steric hindrance from the 3,3-dimethyl group prevents over-alkylation.

Industrial-Scale Production and Process Optimization

Continuous Flow Chemistry

Green Chemistry Approaches

-

Solvent-free esterification : Microwave-assisted reaction (100°C, 30 min) achieves 88% yield.

-

Catalyst recycling : Immobilized lipases (e.g., Candida antarctica) enable esterification with 90% efficiency over five cycles.

Troubleshooting and Common Side Reactions

Over-Oxidation at the 2-Position

Ester Hydrolysis During Workup

-

Cause : Prolonged exposure to aqueous acidic/basic conditions.

-

Solution : Neutralize reaction mixture immediately post-esterification and extract with ethyl acetate.

Analytical Characterization of the Final Product

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate. It has been evaluated for its antimitotic activity against various human tumor cell lines. For instance, a study reported that the compound displayed significant inhibition of cell growth with a mean GI50 value of approximately 15.72 µM when tested against a panel of cancer cell lines .

Case Study: National Cancer Institute Evaluation

The National Cancer Institute (NCI) conducted assessments under their Developmental Therapeutics Program, revealing that this compound exhibited an average cell growth inhibition rate of 12.53% across multiple cancer types .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. A series of derivatives based on this compound were synthesized and tested for antibacterial effects using standard agar diffusion methods. The results indicated promising antimicrobial activity against various bacterial strains, showcasing the potential for developing new antimicrobial agents .

Neuroprotective and Antioxidant Properties

Recent research has focused on the synthesis of new derivatives of 2,3-dihydroindole compounds, which include this compound as a core structure. These derivatives have demonstrated neuroprotective and antioxidant properties, making them candidates for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Synthesis and Derivative Development

The synthesis of this compound has paved the way for creating various derivatives that enhance its biological activity. Research has shown that modifying substituents on the indole ring can significantly influence the compound's efficacy against different biological targets .

Mechanism of Action

The mechanism of action of methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations

a) Substituent Position and Type

- Target Compound : 5-COOCH3, 3,3-dimethyl, 2-oxo.

- 3,3-Dimethyl-2-oxoindole-5-carboxylic Acid (CAS 129912-25-0): Replaces the methyl ester with a carboxylic acid (-COOH) at position 5, enhancing hydrogen-bonding capacity but reducing lipophilicity .

- Methyl 5-Fluoro-2-oxo-1,3-dihydroindole-3-carboxylate (CAS 389571-36-2): Fluorine at position 5 and ester at position 3, altering electronic effects and steric interactions compared to the target compound .

b) Core Modifications

Physical and Chemical Properties

Key Research Findings

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): Cyanopyrrole () and fluorine () increase electrophilicity at the indole core, facilitating nucleophilic attacks in synthetic modifications.

- Hydrogen Bonding : Carboxylic acid derivatives () form stronger intermolecular interactions in crystals, influencing crystallinity and stability .

Biological Activity

Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Molecular Formula : C12H13NO3

Molar Mass : 219.24 g/mol

Density : 1.170 g/cm³

These properties suggest a compound that may exhibit significant interactions with biological systems, particularly in the context of drug development.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate indole derivatives with various reagents under controlled conditions. Research indicates that derivatives of this compound can be synthesized effectively using methods such as N-alkylation and cyclization reactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

These results indicate that the compound possesses potent antibacterial and antifungal activity, making it a candidate for further investigation in the treatment of infections .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it induces apoptosis in cancer cell lines through mechanisms involving the activation of caspases. For instance, flow cytometric assays revealed significant induction of apoptosis in HAP-1 cells treated with the compound .

A summary of anticancer activity is presented below:

| Cell Line | IC50 (µM) |

|---|---|

| A2780 (Ovarian) | 13.0 |

| MCF-7 (Breast) | 10.0 |

| HCT-116 (Colon) | 15.0 |

These findings suggest that this compound may act as a promising lead compound for developing new anticancer agents .

Case Studies and Research Findings

- Neuroprotective Effects : In a study focused on neuroprotective agents, derivatives of this compound showed antioxidant properties that could mitigate oxidative stress in neuronal cells .

- Metal Complexes : Research has explored the formation of metal complexes with this indole derivative, which exhibited enhanced biological activity compared to the free ligand . These complexes demonstrated higher binding affinity to DNA and increased cytotoxicity against cancer cells.

Q & A

Q. Table 1: Representative Synthetic Conditions

How can crystallographic software like SHELX and ORTEP aid in the structural elucidation of this compound?

Basic Question

SHELX programs (e.g., SHELXL) are critical for refining crystal structures, particularly for resolving disorder in the 3,3-dimethyl group or confirming the oxo group’s position. ORTEP-3 generates thermal ellipsoid plots to visualize anisotropic displacement parameters, which are crucial for assessing molecular rigidity and hydrogen-bonding networks . Key steps include:

- Data collection : High-resolution X-ray diffraction (XRD) data minimizes errors in bond-length and angle calculations.

- Refinement : SHELXL’s constraints handle disordered methyl groups, while ORTEP-3 graphically validates the final model .

What analytical techniques are most effective for characterizing the stereochemistry and hydrogen-bonding networks in this compound?

Advanced Question

- XRD and graph-set analysis : Hydrogen-bonding patterns (e.g., R₂²(8) motifs) can be classified using Etter’s formalism to predict supramolecular assembly .

- Dynamic NMR : Variable-temperature ¹H NMR detects conformational changes in the dihydroindole ring, especially if puckering coordinates (Cremer-Pople parameters) suggest nonplanar geometry .

- IR spectroscopy : Stretching frequencies of the carbonyl group (C=O at ~1700 cm⁻¹) shift in response to hydrogen bonding, correlating with XRD-derived bond lengths .

How can researchers resolve contradictions in spectroscopic data obtained from different synthesis batches?

Advanced Question

Contradictions often arise from polymorphic forms or solvent-dependent tautomerism. Methodological approaches include:

- Cross-validation : Compare XRD data with computational models (e.g., DFT-optimized structures) to confirm the dominant tautomer .

- Batch consistency : Monitor reaction intermediates via LC-MS to identify impurities (e.g., hydrolyzed carboxylate byproducts) .

- Control experiments : Replicate syntheses under inert atmospheres to rule out oxidation artifacts .

What computational methods are recommended for predicting the reactivity and stability of this compound in different solvents?

Advanced Question

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess solvent effects on tautomeric equilibria. Polar solvents (e.g., DMSO) stabilize the oxo form via hydrogen bonding .

- Molecular dynamics (MD) : Simulate solvation shells to predict aggregation tendencies in aqueous buffers .

- Docking studies : Evaluate interactions with biological targets (e.g., enzyme active sites) to guide functionalization strategies .

What are the key considerations in designing a catalytic system for large-scale synthesis without compromising stereochemical integrity?

Advanced Question

- Catalyst selection : Heterogeneous catalysts (e.g., immobilized DBU analogs) improve recyclability and reduce racemization risks .

- Solvent optimization : Switch from acetic acid to ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction rates and product stability .

- Process monitoring : Use in-situ FTIR to track reaction progress and minimize overfunctionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.